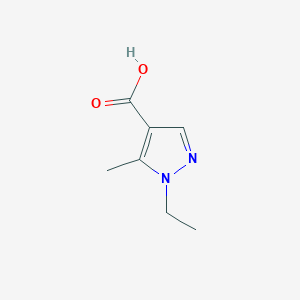

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 887408-72-2

Cat. No.: VC1982078

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 887408-72-2 |

|---|---|

| Molecular Formula | C7H10N2O2 |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 1-ethyl-5-methylpyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H10N2O2/c1-3-9-5(2)6(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) |

| Standard InChI Key | YBGPNVREQFYRCD-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)C(=O)O)C |

| Canonical SMILES | CCN1C(=C(C=N1)C(=O)O)C |

Introduction

1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic rings containing two nitrogen atoms, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This specific compound has been studied for its chemical properties and potential applications.

Synthesis and Applications

While specific synthesis methods for 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid are not widely documented, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones. The compound's applications are not extensively detailed in available literature, but pyrazole derivatives are often explored for their biological activities, including antifungal, antibacterial, and anticancer properties.

Hazard Classification

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

P-Codes for Handling and Storage:

-

P261, P264, P264+P265, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.

-

Handling Precautions

Handling should be done with caution, using protective equipment such as gloves and safety glasses. In case of exposure, follow the recommended first aid procedures and dispose of waste according to local regulations.

Related Compounds

Pyrazole derivatives with similar structures, such as 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid, have been studied for their biological activities and are commercially available for research purposes . These compounds often exhibit promising antifungal and other biological activities, highlighting the potential of pyrazole derivatives in pharmaceutical and agricultural applications.

Data Table: Predicted Collision Cross Section (CCS) for 1-Ethyl-5-methyl-1H-pyrazole-4-carboxylic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 155.08151 | 132.1 |

| [M+Na]+ | 177.06345 | 142.9 |

| [M+NH4]+ | 172.10805 | 138.7 |

| [M+K]+ | 193.03739 | 140.5 |

| [M-H]- | 153.06695 | 130.9 |

| [M+Na-2H]- | 175.04890 | 136.0 |

| [M]+ | 154.07368 | 133.0 |

| [M]- | 154.07478 | 133.0 |

This table provides predicted collision cross-section values for different ionized forms of the compound, which can be useful in mass spectrometry analyses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume